N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
“4,7-Dimethylbenzo[D]Thiazol-2-Amine” is a specialty chemical . It has a molecular formula of C9H10N2S and a molecular weight of 178.26 g/mol . It’s a solid substance and is produced in India .
Molecular Structure Analysis
The molecular structure of “4,7-Dimethylbenzo[D]Thiazol-2-Amine” can be represented by the SMILES notation: CC1=C2C(=C(C=C1)C)SC(=N2)N .Physical and Chemical Properties Analysis
This compound is a solid and has a purity/analysis method of 99 .Scientific Research Applications
Synthesis of Novel Heterocycles : The compound has been used as an intermediate in synthesizing various heterocyclic structures. This includes the synthesis of coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, among others. These structures are significant due to their wide range of biological activities and applications in medicinal chemistry. The newly synthesized compounds were characterized by various spectroscopic methods and evaluated as antimicrobial agents, highlighting their potential in drug discovery and pharmaceutical research (Bondock et al., 2008), (Bondock et al., 2008).
Microwave-Assisted Synthesis : The compound is involved in microwave-assisted synthesis processes to create pyrazolopyridine derivatives. This methodology is notable for its efficiency and speed compared to conventional synthesis methods. The resulting compounds were studied for their antioxidant, antitumor, and antimicrobial activities, indicating their potential application in developing new therapeutic agents (El‐Borai et al., 2013).
Antioxidant Activities of Indane-Amide Substituted Derivatives : There's research on using this compound in synthesizing indane-amide containing derivatives with various biological activities, including antioxidant properties. This research contributes to the ongoing efforts in developing new drugs with neuroprotective properties, potentially useful for conditions like Alzheimer's disease or stroke (Mohamed & El-Sayed, 2019).
Mechanism of Action
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-11-12-16(2)20-19(15)24-22(27-20)25(14-18-10-6-7-13-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWJKBOSFBLUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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